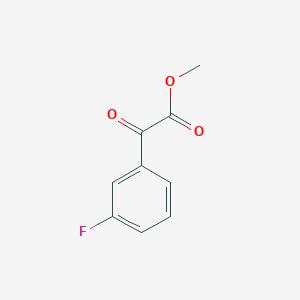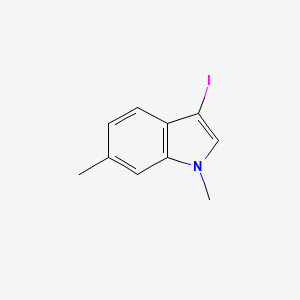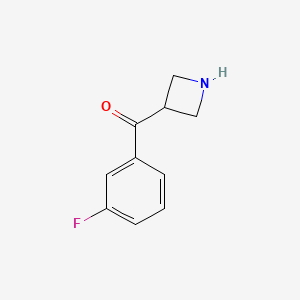
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate is an organic compound with the molecular formula C11H12BrNO5 It is a derivative of phenoxypropanoate, characterized by the presence of a bromo and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the reaction of 2-bromo-3-nitrophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and reaction conditions may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions: Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: 2-(2-bromo-3-aminophenoxy)propanoate.
Ester Hydrolysis: 2-(2-bromo-3-nitrophenoxy)propanoic acid.
科学的研究の応用
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate depends on its chemical reactivity. The bromo group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction. These reactions can modify the compound’s structure, leading to different biological or chemical activities. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 2-(2-nitrophenoxy)propanoate: Lacks the bromo group, affecting its reactivity and applications.
Ethyl 2-(2-bromo-4-nitrophenoxy)propanoate: Another isomer with different substitution pattern.
Uniqueness: Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate is unique due to the specific positioning of the bromo and nitro groups, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing groups on the phenyl ring makes it a versatile intermediate for further chemical transformations.
特性
IUPAC Name |
ethyl 2-(2-bromo-3-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-9-6-4-5-8(10(9)12)13(15)16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQHMVKJMVFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B7978828.png)





